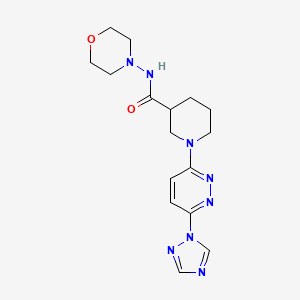
4-Methylphenyl 5-nitro-2-pyridinyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-Methylphenyl sulfone derivatives have been utilized in the synthesis of heterocyclic compounds. Benetti et al. (2002) reported the use of related sulfone compounds for the synthesis of 2,5-disubstituted pyrroles and pyrrolidines, demonstrating their utility in generating aromatic and non-aromatic five-membered heterocycles (Benetti et al., 2002).
Chemical Reactivity Studies
Studies on the chemical reactivity of sulfone compounds, including those with similar structures to 4-Methylphenyl 5-nitro-2-pyridinyl sulfone, have been conducted to understand their behavior in various chemical reactions. For instance, Um et al. (2006) investigated the pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates, providing insights into the influence of different substituents and the electrophilic center on these reactions (Um et al., 2006).
Electrochemical Studies
Pilard et al. (2001) explored the electrochemical reduction of aryl sulfones with electron-withdrawing substituents, shedding light on the behavior of electrogenerated radical anions of these compounds. Such studies are crucial for understanding the electrochemical properties of sulfone derivatives (Pilard et al., 2001).
Organocatalysis
In the field of organocatalysis, Singh et al. (2013) demonstrated the use of phenylsulfinyl methyl pyrrolidine in catalyzing stereoselective Michael addition reactions, highlighting the potential of sulfone-based catalysts in organic synthesis (Singh et al., 2013).
Kinetic Studies
Kinetic studies, such as those conducted by Spillane et al. (2008), have examined the reactions of phenyl sulfamate esters, which are structurally related to 4-Methylphenyl sulfones. These studies provide valuable data on reaction rates and mechanisms (Spillane et al., 2008).
Polymer Synthesis
Sulfone derivatives have also found applications in polymer synthesis. Li et al. (2010) synthesized thioether-bridged polyphenylquinoxalines with high refractive indices, demonstrating the utility of sulfone compounds in creating advanced polymer materials (Li et al., 2010).
Fuel Cell Technology
Pefkianakis et al. (2005) developed novel poly(aryl ether sulfone) copolymers for use in high-temperature fuel cells, showcasing another practical application of sulfone-based materials (Pefkianakis et al., 2005).
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-9-2-5-11(6-3-9)19(17,18)12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLPNUJAOPJLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332471 |
Source


|
| Record name | 2-(4-methylphenyl)sulfonyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91974-22-0 |
Source


|
| Record name | 2-(4-methylphenyl)sulfonyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2688554.png)
![Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate](/img/structure/B2688555.png)

![3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2688559.png)

![5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2688562.png)

![2,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2688565.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2688570.png)
![1-[2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2688571.png)
![N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2688572.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2688576.png)
